molecular formula C10H16N4O B10910216 4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide

4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10910216
M. Wt: 208.26 g/mol
InChI Key: NXGPQFXFCWWMFR-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a cyclopentyl group at the 1-position and an N-methyl-substituted carboxamide moiety at the 3-position of the pyrazole ring.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

4-amino-1-cyclopentyl-N-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H16N4O/c1-12-10(15)9-8(11)6-14(13-9)7-4-2-3-5-7/h6-7H,2-5,11H2,1H3,(H,12,15)

InChI Key

NXGPQFXFCWWMFR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN(C=C1N)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of pyrazole-3-carboxylic acid derivatives with cyclopentylamine and methylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties :

  • The cyclopentyl group in the target compound likely improves lipophilicity compared to aromatic substituents (e.g., phenyl in 4a), which could enhance membrane permeability .
  • N-Methylation (vs. ethyl or morpholinyl groups) may reduce metabolic clearance compared to bulkier substituents .

Biological Implications :

  • Compounds with morpholinyl-ethyl chains (e.g., ) are often designed for CNS targets due to improved solubility and blood-brain barrier penetration.
  • Aromatic analogs like 4a exhibit high melting points (247°C), suggesting stability but possibly poor aqueous solubility, limiting bioavailability .

Biological Activity

4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Molecular Formula: C10H16N4O
Molecular Weight: 208.26 g/mol
IUPAC Name: 4-amino-1-cyclopentyl-N-methylpyrazole-3-carboxamide
Canonical SMILES: CNC(=O)C1=NN(C=C1N)C2CCCC2

PropertyValue
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
IUPAC Name4-amino-1-cyclopentyl-N-methylpyrazole-3-carboxamide
InChI KeyNXGPQFXFCWWMFR-UHFFFAOYSA-N

The biological activity of 4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide is primarily attributed to its interaction with specific enzymes and receptors. It acts as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating relevant biochemical pathways. Notably, it has been explored for its potential as an inhibitor of cyclooxygenase (COX) enzymes and other targets involved in inflammatory processes .

Therapeutic Applications

Research indicates that this compound exhibits promising anti-inflammatory , anticancer , and antimicrobial properties:

  • Anti-inflammatory Activity: Inhibitory effects on COX enzymes have been documented, with IC50 values indicating significant potency against inflammation-related pathways .
  • Anticancer Potential: The compound has shown efficacy in inhibiting tumor growth in various cancer cell lines, suggesting its role as a potential anticancer agent .
  • Antimicrobial Effects: Studies have reported moderate antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans, with MIC values around 250 µg/mL .

Case Studies

  • Anti-inflammatory Study:
    A study evaluated the compound's ability to inhibit IL-17 and TNFα production in LPS-treated mice. Results indicated dose-dependent inhibition with an ED50 of 16 mg/kg, highlighting its therapeutic potential in treating inflammatory diseases .
  • Cancer Cell Line Assessment:
    In vitro studies demonstrated that 4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide significantly reduced cell viability in various cancer cell lines, emphasizing its potential as a chemotherapeutic agent .
  • Antimicrobial Evaluation:
    The compound was tested against several bacterial strains, revealing effectiveness comparable to established antibiotics, which supports further exploration for clinical applications in infectious diseases .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological profiles:

Compound NameBiological ActivityIC50 (µM)
4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamideAnti-inflammatory, anticancerVaries by target
4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamideModerate anti-inflammatoryHigher than above
4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-5-carboxamideAntimicrobial activityModerate

This table illustrates that while all compounds share a common pyrazole structure, their specific biological activities can vary significantly based on substituents and structural modifications.

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